Nitrosoguanidine

Vue d'ensemble

Description

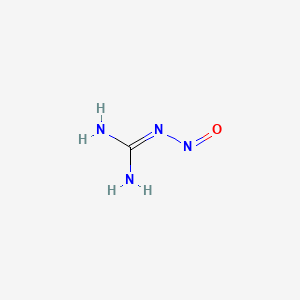

Nitrosoguanidine, also known as N-methyl-N’-nitro-N-nitrosoguanidine, is a chemical compound widely recognized for its mutagenic properties. It is often used in scientific research as a tool to induce mutations in various organisms. The compound is characterized by its nitroso group attached to a guanidine structure, making it a potent alkylating agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitrosoguanidine can be synthesized through the reaction of nitroguanidine with nitrous acid. The process typically involves the following steps:

- Dissolving nitroguanidine in a suitable solvent such as water or ethanol.

- Adding sodium nitrite to the solution.

- Acidifying the mixture with hydrochloric acid to generate nitrous acid in situ.

- Allowing the reaction to proceed at a controlled temperature, usually around 0-5°C, to prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Safety measures are crucial due to the compound’s explosive nature when dry.

Analyse Des Réactions Chimiques

Types of Reactions: Nitrosoguanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroguanidine.

Reduction: Reduction of this compound can yield aminoguanidine.

Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products:

Oxidation: Nitroguanidine.

Reduction: Aminoguanidine.

Substitution: Various substituted guanidines depending on the nucleophile used.

Applications De Recherche Scientifique

Carcinogenicity Studies

N-Methyl-N'-nitro-N-nitrosoguanidine is recognized as a significant carcinogen, particularly in laboratory settings. It has been extensively used to induce tumors in various animal models, which helps researchers understand the mechanisms of cancer development.

- Animal Models : MNNG has been shown to induce tumors in multiple species including mice, rats, and dogs. For instance, subcutaneous injections in mice have resulted in lung and liver tumors, while oral administration has led to gastrointestinal tumors in rats and hamsters .

- Mechanisms of Action : MNNG primarily acts as an alkylating agent that modifies DNA. It induces mutations by causing DNA strand breaks and chromosomal aberrations, which can lead to tumorigenesis . The compound's ability to activate oncogenic pathways, such as the Ras-MAPK pathway, further elucidates its role in cancer biology .

Mutagenesis Research

Nitrosoguanidine is a valuable tool for studying mutagenesis due to its ability to induce specific mutations in genetic material.

- DNA Repair Mechanisms : Research indicates that human O6-methylguanine-DNA methyltransferase (MGMT) can repair damage caused by MNNG. Studies show that cells with high levels of MGMT exhibit reduced mutagenic effects from MNNG compared to those lacking this enzyme .

- Genetic Studies : MNNG has been used to explore mutational spectra and mechanisms in various organisms. For example, it has been shown to cause G to A transitions in specific genes within Chinese hamster ovary cells . Additionally, it has been implicated in inducing mutations across different species including bacteria and plants .

Application in Molecular Biology

The compound serves as a critical reagent for molecular biology applications, particularly in understanding cellular responses to DNA damage.

- Cell Transformation Studies : MNNG is used to study cell transformation processes by inducing chromosomal aberrations and sister chromatid exchanges. These studies help elucidate the cellular pathways involved in cancer progression .

- Topoisomerase Interaction : Research highlights that MNNG can influence topoisomerase activity by incorporating O6-methylguanine into DNA, which may lead to cytotoxic effects through altered DNA cleavage patterns .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Carcinogenicity Testing : In one study involving a cohort of dyestuffs workers exposed to this compound derivatives, an excess of bladder cancer cases was reported, emphasizing the compound's carcinogenic potential .

- Oncogenic Pathway Activation : Another study demonstrated that MNNG activates the Ras-MAPK signaling pathway in a manner dependent on oncogenic Ras, providing insights into how chemical carcinogens can target specific cellular pathways .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Carcinogenicity | Induces tumors in various animal models; linked to multiple cancer types |

| Mutagenesis | Causes specific mutations; studied for DNA repair mechanisms |

| Molecular Biology | Used in cell transformation studies; interacts with topoisomerases |

| Case Studies | Documented excess cancer cases among exposed populations; activation of oncogenic pathways |

Mécanisme D'action

Nitrosoguanidine exerts its effects primarily through alkylation. It transfers alkyl groups to the DNA bases, particularly guanine and thymine. This alkylation can lead to mispairing during DNA replication, resulting in mutations. The compound’s ability to induce mutations makes it a valuable tool in genetic research.

Comparaison Avec Des Composés Similaires

Nitroguanidine: Similar in structure but lacks the nitroso group.

Methylnitronitrosoguanidine: A methylated derivative with similar mutagenic properties.

N-propyl-N’-nitro-N-nitrosoguanidine: Another alkylating agent with a propyl group.

Uniqueness: this compound is unique due to its specific structure, which allows it to effectively alkylate DNA and induce mutations. Its balance of reactivity and stability makes it particularly useful in controlled mutagenesis experiments.

Activité Biologique

Nitrosoguanidine, specifically N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent chemical compound known for its significant biological activity, particularly its mutagenic and carcinogenic properties. This article explores the biological effects of MNNG, focusing on its mechanisms of action, experimental findings, and implications for health.

Overview of this compound

- Chemical Structure : MNNG is an alkylating agent that modifies DNA by adding alkyl groups, leading to mutations.

- Carcinogenic Classification : Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is probably carcinogenic to humans based on sufficient evidence in animals.

MNNG exerts its biological effects primarily through interactions with DNA:

- Alkylation of DNA : MNNG induces the formation of O6-methylguanine, a DNA adduct that mispairs during replication, leading to mutations.

- Inhibition of DNA Repair : The presence of O6-methylguanine can hinder the repair processes, resulting in persistent DNA damage and increased mutation rates.

In Vitro Studies

- DNA Synthesis Inhibition : MNNG is shown to inhibit DNA, RNA, and protein synthesis in mammalian cells. Studies indicate that DNA polymerase is particularly sensitive to MNNG, exhibiting dose-dependent inhibition .

- Genotoxic Effects : MNNG induces chromosomal aberrations and sister chromatid exchanges in various cell types, including human cells cultured in vitro. It has also been shown to cause DNA strand breaks .

In Vivo Studies

- Tumor Induction : Research involving Wistar rats demonstrated that administration of MNNG via drinking water resulted in high tumor yields in the pylorus and duodenum. The highest concentrations of O6-methyl-2'-deoxyguanosine were found in the pylorus, correlating with increased tumor incidence .

- Dose-Response Relationship : A study reported that different doses (50, 125, and 250 mg/kg) administered to male Wistar rats led to varying patterns of tumor development across different tissues, highlighting the compound's potent carcinogenic effects .

Human Exposure

Although direct evidence linking MNNG exposure to human cancer is limited, several case studies have reported instances of brain tumors and colon cancer among laboratory workers exposed to MNNG over extended periods. These cases underscore the potential risks associated with occupational exposure to nitrosamines .

Animal Models

Numerous studies have established a clear link between MNNG exposure and tumor formation in various animal models:

| Study Type | Animal Model | Route of Administration | Observed Tumors |

|---|---|---|---|

| Single Dose Experiment | Rats | Oral | Gastric tumors |

| Chronic Exposure | Hamsters | Drinking Water | Esophageal and stomach tumors |

| Subcutaneous Injection | Mice | Injection | Lung and liver tumors |

Propriétés

IUPAC Name |

2-nitrosoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLKTXIHIHFSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217756 | |

| Record name | Nitrosoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-81-7 | |

| Record name | N-Nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSOGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.